(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone
Brand Name: Vulcanchem
CAS No.: 149140-54-5
VCID: VC0027121
InChI: InChI=1S/C15H23NO2Si/c1-4-19(5-2,6-3)18-14-13(16-15(14)17)12-10-8-7-9-11-12/h7-11,13-14H,4-6H2,1-3H3,(H,16,17)/t13-,14+/m0/s1
SMILES: CC[Si](CC)(CC)OC1C(NC1=O)C2=CC=CC=C2
Molecular Formula: C15H23NO2Si
Molecular Weight: 277.43 g/mol

(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone

CAS No.: 149140-54-5

Reference Standards

VCID: VC0027121

Molecular Formula: C15H23NO2Si

Molecular Weight: 277.43 g/mol

(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone - 149140-54-5

CAS No. 149140-54-5
Product Name (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone
Molecular Formula C15H23NO2Si
Molecular Weight 277.43 g/mol
IUPAC Name (3R,4S)-4-phenyl-3-triethylsilyloxyazetidin-2-one
Standard InChI InChI=1S/C15H23NO2Si/c1-4-19(5-2,6-3)18-14-13(16-15(14)17)12-10-8-7-9-11-12/h7-11,13-14H,4-6H2,1-3H3,(H,16,17)/t13-,14+/m0/s1
Standard InChIKey FZWHCVWKYWKZHE-UONOGXRCSA-N
Isomeric SMILES CC[Si](CC)(CC)O[C@@H]1[C@@H](NC1=O)C2=CC=CC=C2
SMILES CC[Si](CC)(CC)OC1C(NC1=O)C2=CC=CC=C2
Canonical SMILES CC[Si](CC)(CC)OC1C(NC1=O)C2=CC=CC=C2
Synonyms (3R,4S)-4-Phenyl-3-[(triethylsilyl)oxy]-2-azetidinone;_x000B_(3R-cis)-4-Phenyl-3-[(triethylsilyl)oxy]-2-azetidinone
PubChem Compound 10826417
Last Modified Nov 11 2021
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